Stereochemical Identity Proof: MDL Number and InChIKey Differentiation vs. (R)-Enantiomer
The (S)-enantiomer (CAS 874015-38-0) and (R)-enantiomer (CAS 856562-93-1) are constitutionally identical but stereochemically distinct. This is confirmed by their divergent MDL registry numbers (MFCD11101155 for the S-isomer vs. MFCD11101147 for the R-isomer) and distinct InChIKey stereochemical layers (ZRFSFSDKCOAXNJ-PPHPATTJSA-N for S vs. ZRFSFSDKCOAXNJ-HNCPQSOCSA-N for R), with the /m0 and /m1 stereochemical descriptors encoding opposite absolute configurations . The free base (S)-enantiomer (CAS 779335-88-5) has a boiling point of 229.0 ± 9.0 °C at 760 mmHg and a flash point of 97.1 ± 6.3 °C . No publicly available specific rotation data were identified for either enantiomer as of this analysis, representing a data gap for optical purity verification.
| Evidence Dimension | Stereochemical identity and registry identifiers |
|---|---|
| Target Compound Data | MDL: MFCD11101155; InChIKey: ZRFSFSDKCOAXNJ-PPHPATTJSA-N (/m0); CAS: 874015-38-0 (HCl salt), 779335-88-5 (free base) |
| Comparator Or Baseline | (R)-enantiomer: MDL MFCD11101147; InChIKey ZRFSFSDKCOAXNJ-HNCPQSOCSA-N (/m1); CAS 856562-93-1 (HCl salt) |
| Quantified Difference | Opposite absolute configuration; distinct MDL numbers and InChIKey stereochemical layers; separate CAS registry entries |
| Conditions | IUPAC InChI specification; MDL registry assignment; CAS indexing |
Why This Matters
Procurement of the incorrect enantiomer yields a compound with inverted three-dimensional structure, which can produce opposite chiral induction, different biological target engagement, or failure in diastereomeric resolution protocols — the MDL and InChIKey differences provide unambiguous identity verification for quality control.
